

# Validating the Electrochemical Active Surface Area of $\text{Co}_3\text{Pd}_2$ : A Comparative Guide

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## Compound of Interest

Compound Name: Cobalt--palladium (3/2)

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For researchers, scientists, and drug development professionals, understanding the electrochemical active surface area (ECSA) of a catalyst is paramount for evaluating its performance and efficiency. This guide provides a comparative analysis of the ECSA of  $\text{Co}_3\text{Pd}_2$  electrocatalysts against a standard benchmark, Platinum on carbon (Pt/C), supported by experimental data and detailed protocols.

The ECSA is a crucial metric that quantifies the number of active sites available for an electrochemical reaction on a catalyst's surface. A higher ECSA generally translates to enhanced catalytic activity. This guide focuses on the validation of the ECSA for  $\text{Co}_3\text{Pd}_2$ , a bimetallic catalyst of growing interest.

## Comparative Analysis of Electrochemical Active Surface Area

The ECSA of  $\text{Co}_3\text{Pd}_2$  has been experimentally determined and compared with the widely used Pt/C catalyst. The data, summarized in the table below, highlights the performance of the Co-Pd alloy.

Electrocatalyst	ECSA (m <sup>2</sup> /g_Pd)	ECSA (m <sup>2</sup> /g_Pt)	Method
Co <sub>3</sub> Pd <sub>2</sub> (similar composition to PdCo-5)	38.8[1]	-	CO Stripping Voltammetry
Commercial Pt/C	-	~100[2]	CO Stripping Voltammetry

Note: The ECSA value for Co<sub>3</sub>Pd<sub>2</sub> is based on a PdCo alloy with a composition similar to the "PdCo-5" catalyst reported in the cited literature. The value is normalized to the mass of palladium.

The data indicates that while the Pt/C catalyst exhibits a significantly higher ECSA per mass of platinum, the Co<sub>3</sub>Pd<sub>2</sub> alloy still presents a substantial active surface area. The inclusion of cobalt in the palladium lattice can modify the electronic properties and surface morphology, influencing the catalytic activity beyond just the ECSA.

## Experimental Protocol: ECSA Determination via CO Stripping Voltammetry

The CO stripping voltammetry technique is a reliable method for determining the ECSA of catalysts that can adsorb carbon monoxide. The procedure involves the electrochemical oxidation of a monolayer of CO adsorbed on the catalyst surface. The charge associated with this oxidation is directly proportional to the number of active sites.

Materials and Equipment:

- Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)
- Potentiostat
- Electrolyte solution (e.g., 0.1 M HClO<sub>4</sub>)
- High-purity nitrogen (N<sub>2</sub>) and carbon monoxide (CO) gas

- Catalyst-coated working electrode (e.g., glassy carbon electrode)

Procedure:

- **Electrode Preparation:** A stable and uniform thin film of the  $\text{Co}_3\text{Pd}_2$  or Pt/C catalyst is cast onto the surface of a glassy carbon electrode.
- **Electrolyte Purging:** The electrochemical cell is assembled with the prepared working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl). The electrolyte is purged with high-purity  $\text{N}_2$  for at least 30 minutes to remove any dissolved oxygen.
- **CO Adsorption:** The potential of the working electrode is held at a low value (e.g., 0.1 V vs. RHE) while CO gas is bubbled through the electrolyte for a sufficient time (e.g., 20 minutes) to ensure complete saturation of the catalyst surface with a monolayer of CO.
- **Purging Excess CO:** The electrolyte is then purged again with  $\text{N}_2$  for an extended period (e.g., 30-60 minutes) to remove all dissolved CO from the solution, leaving only the adsorbed CO monolayer on the catalyst surface.
- **CO Stripping:** A linear sweep voltammogram (LSV) or cyclic voltammogram (CV) is recorded by sweeping the potential to a more positive value (e.g., from 0.1 V to 1.2 V vs. RHE) at a specific scan rate (e.g., 50 mV/s). During this scan, the adsorbed CO is oxidized to  $\text{CO}_2$ .
- **Data Analysis:** The charge (Q) corresponding to the CO oxidation peak is calculated by integrating the peak area after subtracting the background current from a subsequent CV scan in a CO-free electrolyte.
- **ECSA Calculation:** The ECSA is calculated using the following equation:

$$\text{ECSA (m}^2\text{/g)} = Q / (\Gamma * L)$$

where:

- Q is the coulombic charge for CO oxidation (in C).

- $\Gamma$  is the charge required to oxidize a monolayer of CO on the specific metal surface (e.g.,  $420 \mu\text{C}/\text{cm}^2$  for Pt). This value may need to be determined or estimated for  $\text{Co}_3\text{Pd}_2$ .
- L is the catalyst loading on the electrode (in  $\text{g}/\text{cm}^2$ ).

## Experimental Workflow for ECSA Determination

The following diagram illustrates the logical flow of the CO stripping voltammetry experiment for determining the ECSA of an electrocatalyst.



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